3-Tert-butyl-2-(methylamino)phenol
Description
3-Tert-butyl-2-(methylamino)phenol is a phenolic derivative characterized by a tert-butyl group at the 3-position and a methylamino group at the 2-position of the benzene ring.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-tert-butyl-2-(methylamino)phenol |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)8-6-5-7-9(13)10(8)12-4/h5-7,12-13H,1-4H3 |
InChI Key |
MNCKLOANJKGTKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2-(methylamino)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The methylamino group can be introduced through a nucleophilic substitution reaction using methylamine.
Industrial Production Methods
Industrial production methods for 3-Tert-butyl-2-(methylamino)phenol may involve continuous flow processes to ensure high yield and purity. These methods often utilize optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-2-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl and methylamino groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
3-Tert-butyl-2-(methylamino)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-2-(methylamino)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and electron transfer processes, while the tert-butyl and methylamino groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate various biochemical pathways and cellular responses.
Comparison with Similar Compounds
2-[(Methylamino)methyl]phenol
- Structure: Features a methylamino-methyl group at the 2-position instead of a tert-butyl group at the 3-position.
- Bioactivity: Exhibits potent anti-biofilm (>70% inhibition at 1.25 µM) and anti-virulence properties against Staphylococcus aureus by targeting the SarA protein, which regulates virulence factors like fnbA (involved in adhesion) and α-hemolysin . No cytotoxicity observed in HEp-2 cells up to 1500 µM .
3-[(2S)-2-(Methylamino)propyl]phenol
- Structure: Contains a methylamino-propyl side chain at the 3-position and a hydroxyl group on the benzene ring.
- Application: Used as a surrogate for methamphetamine in fluorescence-based detection assays due to structural similarity. The hydroxyl group modifies binding affinity, enabling its use in Quenchbody (Q-body) technology .
- Key Difference: The propyl chain and hydroxyl group alter steric and electronic properties, distinguishing its role in diagnostics from the tert-butyl-substituted target compound.
4-Tert-butyl-2-(trifluoromethyl)phenol
- Structure : Features a tert-butyl group at the 4-position and a trifluoromethyl group at the 2-position.
- Properties: The trifluoromethyl group is strongly electron-withdrawing, contrasting with the electron-donating methylamino group in 3-Tert-butyl-2-(methylamino)phenol. This difference would influence redox behavior and solubility .
2(3)-Tert-butyl-4-hydroxyanisole (BHA)
- Structure : A tert-butyl group at the 2- or 3-position with a methoxy group at the 4-position.
- Bioactivity: Acts as an antioxidant, reducing mutagenicity of compounds like benzo(a)pyrene by increasing tissue thiol levels. However, its methoxy group differs functionally from the methylamino group in the target compound .
- Key Difference: The methoxy group in BHA enhances radical scavenging, whereas the methylamino group in 3-Tert-butyl-2-(methylamino)phenol may confer nucleophilic or basic properties.
Structural and Functional Analysis
Impact of Substituent Position
- Ortho vs. Meta Substitution: In sulfone derivative synthesis (), protonation of the amino group at pH 2.0 increases reactivity at the ortho position. For 3-Tert-butyl-2-(methylamino)phenol, the ortho-methylamino group may enhance reactivity in nucleophilic additions or hydrogen bonding compared to meta-substituted analogs.
Lipophilicity and Solubility
- This contrasts with hydroxylated analogs (e.g., 3-[(2S)-2-(methylamino)propyl]phenol), where polar groups enhance solubility .
Hypothetical Bioactivity
- Antioxidant Activity: Unlike BHA , the methylamino group may offer alternative redox pathways, though direct evidence is lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
